(1R)-1-amino-3-sulfanylpropane-1-sulfonamide
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Overview
Description
Homocysteine sulfonamide is a compound that combines the properties of homocysteine, a sulfur-containing amino acid, with those of sulfonamides, a class of compounds known for their antimicrobial properties. Homocysteine is an intermediate in the metabolism of methionine and cysteine, while sulfonamides are widely used in medicinal chemistry for their ability to inhibit bacterial growth by interfering with folate synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Homocysteine sulfonamide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization steps, making it efficient and environmentally friendly . Another method involves the in situ preparation of sulfonyl chlorides from thiols, followed by reaction with amines or sodium azide .
Industrial Production Methods: Industrial production of homocysteine sulfonamide typically involves large-scale oxidative coupling reactions. The use of microwave irradiation has been shown to enhance the yield and efficiency of these reactions . Additionally, the combination of calcium triflimide and DABCO has been used to activate sulfonyl fluorides for nucleophilic addition with amines, providing a diverse set of sulfonamides under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Homocysteine sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiol groups to sulfonyl chlorides.
Reduction: Reduction of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions involving sulfonyl chlorides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are commonly used for oxidative chlorination.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: N-chlorosuccinimide (NCS) and tetrabutylammonium chloride are used for in situ preparation of sulfonyl chlorides.
Major Products: The major products formed from these reactions include various sulfonamides and sulfonyl azides, depending on the specific reagents and conditions used .
Scientific Research Applications
Homocysteine sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other sulfur-containing compounds.
Biology: Studied for its role in homocysteine metabolism and its potential impact on cardiovascular diseases.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of homocysteine sulfonamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Homocysteine sulfonamide can be compared with other similar compounds, such as:
Sulfamethazine: A commonly used veterinary drug with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: Sulfur-containing compounds used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness: Homocysteine sulfonamide is unique due to its dual properties of homocysteine and sulfonamides, making it a valuable compound for both biological and chemical research.
Properties
Molecular Formula |
C3H10N2O2S2 |
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Molecular Weight |
170.3 g/mol |
IUPAC Name |
(1R)-1-amino-3-sulfanylpropane-1-sulfonamide |
InChI |
InChI=1S/C3H10N2O2S2/c4-3(1-2-8)9(5,6)7/h3,8H,1-2,4H2,(H2,5,6,7)/t3-/m1/s1 |
InChI Key |
GTXFLMNABKFSNL-GSVOUGTGSA-N |
Isomeric SMILES |
C(CS)[C@H](N)S(=O)(=O)N |
Canonical SMILES |
C(CS)C(N)S(=O)(=O)N |
Origin of Product |
United States |
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